SPDP-PEG12-acid
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Overview
Description
SPDP-PEG12-acid is a multifunctional crosslinker used primarily in protein conjugation. It contains a 12-unit polyethylene glycol (PEG) group and a reducible disulfide bond. This compound is known for its ability to form stable but cleavable bonds, making it highly valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
SPDP-PEG12-acid is synthesized by reacting SPDP (succinimidyl 3-(2-pyridyldithio)propionate) with a PEG12 linker. The reaction typically involves the use of N-hydroxysuccinimide (NHS) ester, which reacts with primary amines at a pH of 7-8 in phosphate, carbonate/bicarbonate, or borate buffers . The PEG12 spacer arm enhances the solubility of the crosslinker and the linked proteins compared to crosslinkers with only hydrocarbon spacers .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is typically stored at -20°C to maintain its stability and integrity .
Chemical Reactions Analysis
Types of Reactions
SPDP-PEG12-acid undergoes various chemical reactions, including:
Oxidation and Reduction: The disulfide bond in this compound can be cleaved using reducing agents such as dithiothreitol (DTT).
Substitution: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT) is commonly used to cleave the disulfide bond.
Buffers: Phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8 are used for the NHS ester reaction.
Major Products Formed
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Cleaved Disulfide Bonds: Resulting from the reduction of the disulfide bond by DTT.
Scientific Research Applications
SPDP-PEG12-acid is widely used in various scientific research fields:
Mechanism of Action
SPDP-PEG12-acid exerts its effects by forming stable but cleavable bonds between proteins. The NHS ester reacts with primary amines to form amide bonds, while the pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds. These disulfide bonds can be cleaved using reducing agents, allowing for controlled release of the linked molecules .
Comparison with Similar Compounds
Similar Compounds
PEG4-SPDP: Contains a shorter 4-unit PEG spacer arm.
SPDP: Lacks the PEG spacer arm, resulting in lower solubility.
Uniqueness
SPDP-PEG12-acid is unique due to its 12-unit PEG spacer arm, which enhances the solubility and stability of the linked proteins compared to other crosslinkers with shorter or no PEG spacers .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N2O15S2/c38-33(5-32-53-54-34-3-1-2-6-37-34)36-7-9-42-11-13-44-15-17-46-19-21-48-23-25-50-27-29-52-31-30-51-28-26-49-24-22-47-20-18-45-16-14-43-12-10-41-8-4-35(39)40/h1-3,6H,4-5,7-32H2,(H,36,38)(H,39,40) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGRBJAGMDPYSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62N2O15S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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